7-Methoxy-1-benzofuran-4-carboxylic acid
Description
7-Methoxy-1-benzofuran-4-carboxylic acid is a benzofuran derivative featuring a methoxy group at position 7 and a carboxylic acid group at position 4. Benzofuran derivatives are widely studied for their diverse biological activities, including neuroprotective, antioxidant, and antimicrobial effects, which are influenced by substituent positions and functional groups .
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-methoxy-1-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-13-8-3-2-7(10(11)12)6-4-5-14-9(6)8/h2-5H,1H3,(H,11,12) |
InChI Key |
WJWFXQQKZBYTMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C=CO2 |
Origin of Product |
United States |
Preparation Methods
Halogenation of Protected Aminobenzoic Acid Derivatives
The synthesis of 7-methoxy-1-benzofuran-4-carboxylic acid often begins with halogenation of 4-protected amino-2-hydroxybenzoic acid derivatives. In a patented method, 4-protected amino-2-hydroxybenzoic acid undergoes halogenation using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in organic solvents like dichloromethane or acetonitrile. For example, heating 4-acetamido-2-hydroxybenzoic acid with NBS in dichloroethane at 60°C for 6 hours yields 4-acetamido-3,5-dibromo-2-hydroxybenzoic acid, a key intermediate.
Reaction Conditions
-
Halogenating agent : NBS, NCS, or dichlorohydantoin
-
Solvent : Dichloroethane, acetonitrile
-
Temperature : 50–70°C
-
Time : 4–8 hours
Palladium-Catalyzed Coupling with Trialkylsilyl Acetylenes
The halogenated intermediate is then subjected to a Sonogashira-type coupling reaction with trialkylsilyl acetylenes. A mixture of 4-acetamido-3,5-dibromo-2-hydroxybenzoic acid, triethylsilylacetylene, palladium(II) acetate, and cuprous iodide in triethylamine/dioxane at 50–55°C for 6 hours forms the benzofuran core. This step introduces the silyl-protected alkyne, which is subsequently desilylated under basic conditions.
Deprotection and Hydrolysis
The final step involves deprotection of the silyl group and hydrolysis of ester functionalities. Treatment with potassium hydroxide in a water/dioxane mixture at 70°C for 8 hours removes the silyl protecting group and hydrolyzes the methyl ester to yield 7-methoxy-1-benzofuran-4-carboxylic acid.
Yield and Characterization
-
Overall yield : 24–71% (multi-step process)
-
Characterization : -NMR (δ 7.84 ppm, aromatic protons), IR (1665 cm, C=O stretch), GC-MS (m/z 332)
Hydrazide Formation and Cyclocondensation
Ethyl Ester Synthesis and Hydrazide Formation
An alternative route starts with 7-methoxy-benzofuran-2-carboxylic acid ethyl ester. Reacting this ester with hydrazine hydrate in ethanol at reflux for 4 hours produces the corresponding hydrazide. The hydrazide intermediate is critical for subsequent cyclocondensation reactions to form pyrazole or oxadiazole derivatives, though the core benzofuran structure remains intact.
Cyclocondensation with β-Diketones
The hydrazide undergoes cyclocondensation with β-diketones like benzoylacetone in methanol under acidic conditions. This forms pyrazole-fused benzofuran derivatives, which can be hydrolyzed to regenerate the carboxylic acid group.
Reaction Parameters
-
Reagents : Benzoylacetone, acetic acid
-
Solvent : Methanol
-
Temperature : Reflux (65°C)
-
Time : 4–6 hours
Yield and Purity
Carbodiimide-Mediated Amidation and Cyclization
Activation of Carboxylic Acid
In a method adapted from peptoid synthesis, 7-methoxy-1-benzofuran-4-carboxylic acid is activated using N,N’-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). The activated intermediate reacts with substituted anilines to form aryl amides, which can be cyclized to generate heterocyclic analogs.
Acidic Workup and Isolation
After 12–14 hours of stirring, the reaction mixture is acidified with 6 N HCl, precipitating the crude product. Purification via recrystallization from ethanol or aqueous ethanol yields the final compound.
Optimization Insights
-
Solvent : THF enhances activation efficiency.
-
Catalyst : No additional catalyst required; CDI acts as both activator and base.
Comparative Analysis of Synthetic Methods
The halogenation-coupling method offers scalability but suffers from moderate yields due to multi-step complexity. Hydrazide cyclization provides higher yields but is limited to lab-scale applications. CDI-mediated activation balances yield and simplicity but requires costly reagents.
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-benzofuran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of methoxyquinones.
Reduction: Formation of 7-methoxybenzofuran-4-methanol or 7-methoxybenzofuran-4-aldehyde.
Substitution: Formation of various substituted benzofuran derivatives
Scientific Research Applications
7-Methoxy-1-benzofuran-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methoxy-1-benzofuran-4-carboxylic acid largely depends on its interaction with biological targets. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Positional Isomerism :
- The carboxylic acid group's position (C2 vs. C4) significantly alters reactivity and biological interactions. For example, 7-Methoxy-2-benzofuran-carboxylic acid (C2-COOH) is used to synthesize amides with neuroprotective effects , whereas the C4-COOH analog (e.g., ) may exhibit distinct binding affinities due to spatial arrangement.
Functional Group Impact: Formyl Group (): The presence of a formyl group at C4 increases molecular weight (220.18 vs. 192.17 in ) and introduces a reactive site for further derivatization, making it a versatile synthetic intermediate . Its boiling point (511°C) reflects strong intermolecular forces due to polar groups .
Complexity and Bioavailability :
- The morpholine-containing ester () demonstrates how bulky substituents (molecular weight 435.40) can reduce cell permeability but improve target specificity in drug design .
Q & A
Q. What are the common synthetic routes for preparing 7-methoxy-1-benzofuran-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step procedures, starting with the construction of the benzofuran core. Key steps include methoxylation at the 7-position and carboxylation at the 4-position. For example, methyl ester intermediates (e.g., methyl 4-oxo-tetrahydrobenzofuran-3-carboxylate) can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives . Reaction conditions such as temperature (e.g., 50°C for ester hydrolysis ), solvent choice (e.g., polar aprotic solvents for substitution reactions), and catalysts (e.g., Pd for cross-coupling) are critical. Purification often employs column chromatography (e.g., PE/EA solvent systems) or recrystallization .
Q. How is 7-methoxy-1-benzofuran-4-carboxylic acid characterized spectroscopically, and what analytical techniques are most reliable?
Structural confirmation relies on a combination of techniques:
- NMR : H and C NMR identify methoxy (δ ~3.8–4.0 ppm) and carboxylic acid protons (broad signal at δ ~12 ppm).
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for related benzofuran derivatives (e.g., methyl 4-benzyloxy-7-methoxy-indole carboxylate ).
- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., CHO ).
- FT-IR : Carboxylic acid C=O stretches appear at ~1700 cm .
Q. What purification strategies are recommended for isolating 7-methoxy-1-benzofuran-4-carboxylic acid from complex reaction mixtures?
After synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities. Column chromatography with gradients of hexane/ethyl acetate (e.g., 35:1 v/v ) effectively separates the target compound. Recrystallization from ethanol or methanol enhances purity . For scale-up, preparative HPLC with C18 columns and acetonitrile/water mobile phases is advised .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of 7-methoxy-1-benzofuran-4-carboxylic acid derivatives?
Low yields often arise from competing side reactions (e.g., over-oxidation or decarboxylation). Optimization strategies include:
- Temperature control : Lower temperatures (e.g., 0–5°C) during carboxylation reduce decomposition .
- Catalyst screening : Pd-based catalysts improve regioselectivity in methoxylation .
- Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl esters) prevents undesired reactivity during methoxy introduction .
Q. How should researchers address discrepancies in reported biological activity data for benzofuran derivatives?
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may stem from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity ).
- Structural analogs : Subtle changes (e.g., substituent position) drastically alter activity. Compare results with structurally validated analogs (e.g., 6-methoxy vs. 7-methoxy derivatives ).
- Purity : Impurities >95% are essential; HPLC-MS validation is recommended .
Q. What computational methods are effective in predicting the reactivity and electronic properties of 7-methoxy-1-benzofuran-4-carboxylic acid?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic distributions, revealing nucleophilic sites (e.g., methoxy oxygen) and electrophilic regions (e.g., carbonyl carbons) . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like dihydroorotate dehydrogenase .
Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?
- Kinetic assays : Measure IC values against target enzymes (e.g., COX-2 or DHODH ) using spectrophotometric methods.
- Cellular assays : Assess cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines .
- Molecular dynamics simulations : Validate stability of enzyme-inhibitor complexes over 100-ns trajectories .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent benzofuran-based therapeutics?
SAR studies focus on:
- Methoxy positioning : 7-Methoxy enhances electron density, improving interaction with hydrophobic enzyme pockets .
- Carboxylic acid bioisosteres : Replace –COOH with tetrazoles or acyl sulfonamides to improve bioavailability .
- Substituent effects : Introduce halogens (e.g., –F) at the 3-position to modulate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
